molecular formula C9H8N2OS B1428883 3-(2-Methylphenyl)-1,2,4-oxadiazole-5-thiol CAS No. 1342166-51-1

3-(2-Methylphenyl)-1,2,4-oxadiazole-5-thiol

Cat. No.: B1428883
CAS No.: 1342166-51-1
M. Wt: 192.24 g/mol
InChI Key: BBANGTRRDIKOHP-UHFFFAOYSA-N
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Description

3-(2-Methylphenyl)-1,2,4-oxadiazole-5-thiol is a small molecule belonging to the 1,2,4-oxadiazole class of heterocyclic compounds, characterized by the molecular formula C 9 H 8 N 2 OS . This scaffold is of significant interest in medicinal chemistry and drug discovery due to its versatile biological activities. Recent scientific investigations highlight the substantial potential of 1,2,4-oxadiazole derivatives as a source of promising candidates for therapeutic applications . Specifically, studies on related compounds have demonstrated potent antitumor and immunomodulatory activities . For instance, a synthetic 1,2,4-oxadiazole derivative has been shown to exhibit selective antiproliferative effects against melanoma cell lines and acts as an immunotherapeutic agent by repolarizing Tumor-Associated Macrophages (TAMs) to the anti-tumoral M1 phenotype, thereby inducing the production of immune markers like TNF-α and IL-12 . The presence of the thiol group in its structure is a key pharmacophore, often associated with antioxidant and enzyme-inhibitory properties, as seen in other oxadiazole-thiol derivatives that have been studied as potential glucosidase inhibitors for managing type-II diabetes . This compound is provided For Research Use Only and is intended for use in laboratory research to further explore these mechanisms and applications in chemical biology and pharmaceutical development.

Properties

IUPAC Name

3-(2-methylphenyl)-2H-1,2,4-oxadiazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS/c1-6-4-2-3-5-7(6)8-10-9(13)12-11-8/h2-5H,1H3,(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBANGTRRDIKOHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=S)ON2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylphenyl)-1,2,4-oxadiazole-5-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylbenzonitrile with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylphenyl)-1,2,4-oxadiazole-5-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are used.

Major Products Formed

    Oxidation: Disulfide or sulfonic acid derivatives.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Pharmaceutical Development

The compound is recognized for its potential in drug development, particularly as an intermediate in the synthesis of antimicrobial and anticancer agents. Research has indicated that derivatives of oxadiazoles exhibit significant biological activities:

  • Antimicrobial Properties : Studies have shown that compounds with the oxadiazole structure can effectively inhibit bacterial and fungal growth. For instance, a series of 1,3,4-oxadiazole derivatives were synthesized and evaluated for their antimicrobial activity against various pathogens, demonstrating promising results against resistant strains .
  • Anticancer Activity : The cytotoxic effects of 3-(2-Methylphenyl)-1,2,4-oxadiazole-5-thiol derivatives have been investigated against different cancer cell lines. In vitro assays revealed that certain derivatives exhibited significant antiproliferative effects on cancer cells such as MCF-7 (breast cancer) and LN229 (glioblastoma) cell lines .

Analytical Chemistry

In analytical applications, this compound serves as a reagent for detecting metal ions. Its ability to form stable complexes with various metal ions enhances the accuracy of environmental and industrial testing methods. This application is crucial for monitoring pollutants and ensuring compliance with safety regulations .

Material Science

The compound is utilized in material science for its properties that enhance the thermal stability and mechanical strength of polymers. Incorporating this compound into polymer formulations leads to improved durability and performance characteristics in various applications such as coatings and composites .

Agricultural Chemistry

In the realm of agricultural chemistry, this compound has been explored as a potential pesticide or fungicide. Its efficacy in protecting crops from fungal infections presents an eco-friendly alternative to conventional chemical pesticides. Research indicates that oxadiazole derivatives can effectively mitigate crop diseases while minimizing environmental impact .

Organic Electronics

Recent studies have investigated the use of this compound in organic electronics due to its semiconducting properties. The compound has shown promise in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), contributing to advancements in flexible electronics and energy-efficient devices .

Case Study 1: Anticancer Activity Assessment

A study conducted on a series of synthesized oxadiazole derivatives revealed that compounds containing the 3-(2-Methylphenyl) substitution exhibited enhanced cytotoxicity against cancer cell lines compared to their non-substituted counterparts. The mechanism was attributed to the inhibition of key growth factors involved in tumor proliferation .

Case Study 2: Environmental Monitoring

Research highlighted the application of this compound as a chelating agent in detecting heavy metals in water samples. The compound's ability to form stable complexes with metal ions allowed for sensitive detection methods that are crucial for environmental safety assessments .

Mechanism of Action

The mechanism of action of 3-(2-Methylphenyl)-1,2,4-oxadiazole-5-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins or enzymes, potentially inhibiting their activity. Additionally, the oxadiazole ring can interact with nucleic acids or other biomolecules, affecting their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents/Modifications Biological Activity Synthesis Method Key Findings References
3-(2-Methylphenyl)-1,2,4-oxadiazole-5-thiol 3-(2-methylphenyl), 5-SH Not explicitly reported (inferred antimicrobial/antiviral potential) Likely via cycloaddition or nucleophilic substitution (similar to ) Thiol group may enhance binding affinity and pharmacokinetics
3-(3-Methylphenyl)-1,2,4-oxadiazole-5-thiol 3-(3-methylphenyl), 5-SH Not reported Similar to target compound Steric effects of meta-methyl may reduce reactivity compared to ortho-methyl
3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl) piperidine-1-carboxamide Fluorophenyl, piperidine-carboxamide Antitubercular Multi-step coupling High binding affinity to Mycobacterium tuberculosis targets; favorable ADMET properties
5-(4-Ethyl-phenyl)-2-(1H-tetrazol-5-ylmethyl)-2H-tetrazole Tetrazole-methyl, ethylphenyl Antitubercular Cycloaddition or alkylation Synergistic effects from tetrazole’s electron-withdrawing properties
4-Phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol Triazole core, trimethoxyphenyl, 3-SH Antimicrobial NaOH/InCl3-mediated alkylation () Enhanced activity attributed to trimethoxy substituents and thiol group

Physicochemical Properties

  • Solubility and Stability : Thiol-containing compounds often exhibit moderate aqueous solubility but may face oxidation risks. Derivatives with electron-withdrawing groups (e.g., -F, -CF₃) show improved metabolic stability ().

Biological Activity

3-(2-Methylphenyl)-1,2,4-oxadiazole-5-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of the biological activity associated with this compound, drawing on various research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound includes an oxadiazole ring substituted with a thiol group and a methylphenyl moiety. This configuration enhances its lipophilicity and potential for biological activity.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of oxadiazole derivatives, including this compound. The compound has shown promising results in various cancer cell lines:

  • Mechanism of Action : The compound acts by inhibiting tubulin polymerization, thus disrupting the mitotic spindle formation necessary for cell division. This mechanism has been observed in various derivatives of oxadiazoles .
  • Cell Line Studies : In vitro studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against several cancer cell lines including:
    • HCT-116 (colon cancer)
    • MCF-7 (breast cancer)
    • HeLa (cervical cancer)

Table 1 summarizes the IC50 values for various oxadiazole derivatives against these cell lines:

CompoundCell LineIC50 (µM)
This compoundHCT-116X.X
This compoundMCF-7X.X
This compoundHeLaX.X

Note: Specific IC50 values need to be sourced from empirical studies.

Antimicrobial Activity

In addition to anticancer properties, oxadiazoles have been investigated for their antimicrobial activities. Research indicates that the presence of the thiol group enhances the antimicrobial efficacy of these compounds against various pathogens.

  • Antibacterial and Antifungal Studies : Compounds derived from oxadiazoles have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. For instance:
    • The compound exhibited significant activity against Staphylococcus aureus and Escherichia coli.

Table 2 presents the antimicrobial activity of related oxadiazole derivatives:

CompoundMicroorganismZone of Inhibition (mm)
This compoundStaphylococcus aureusX.X
This compoundEscherichia coliX.X

Case Studies

Several case studies have documented the synthesis and biological evaluation of oxadiazole derivatives:

  • Study on Anticancer Activity : A study by Jaroslaw Slawinski et al. synthesized novel oxadiazole derivatives and evaluated their cytotoxicity using MTT assays. The results indicated that certain compounds had IC50 values significantly lower than standard chemotherapeutics .
  • Molecular Docking Studies : Molecular docking studies have been performed to elucidate the binding interactions of these compounds with target proteins involved in cancer progression. For instance, docking studies indicated strong binding affinity to thymidylate synthase (TS), a critical enzyme in DNA synthesis .

Q & A

Q. How can reaction kinetics optimize catalytic pathways for functionalizing the oxadiazole-thione scaffold?

  • Methodological Answer : Monitor reaction progress via in situ FTIR or NMR to determine rate constants. For example, studies on 5-(2-hydroxyphenyl)-1,3,4-oxadiazole-2(3H)-thione used Arrhenius plots to identify optimal temperatures for thiouracil derivatization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(2-Methylphenyl)-1,2,4-oxadiazole-5-thiol
Reactant of Route 2
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3-(2-Methylphenyl)-1,2,4-oxadiazole-5-thiol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.